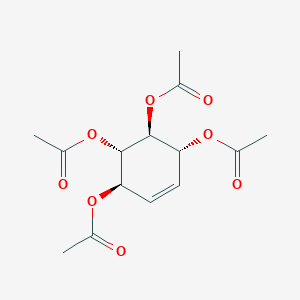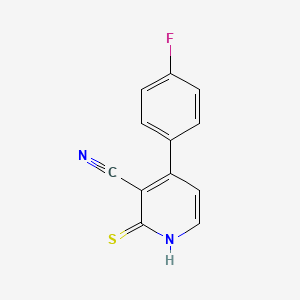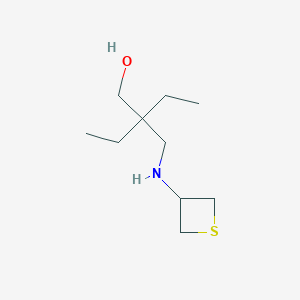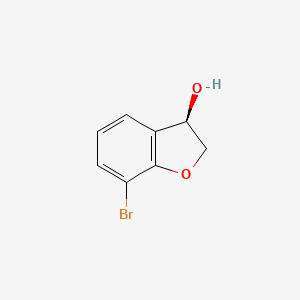
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxyl group at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
After bromination, the hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions. The reaction is typically carried out in an aqueous or organic solvent to achieve the desired product.
Industrial Production Methods
Industrial production of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-7-Bromo-2,3-dihydrobenzofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 7-bromo-2,3-dihydrobenzofuran-3-one.
Reduction: Formation of 2,3-dihydrobenzofuran-3-ol.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3rd position.
2,3-Dihydrobenzofuran-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrobenzofuran-3-ol: Contains a chlorine atom instead of a bromine atom at the 7th position.
Uniqueness
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions and reactions that are not possible with similar compounds lacking one or both of these groups.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1 |
Clave InChI |
YPXQKMUDRAZXCL-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@H](C2=C(O1)C(=CC=C2)Br)O |
SMILES canónico |
C1C(C2=C(O1)C(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


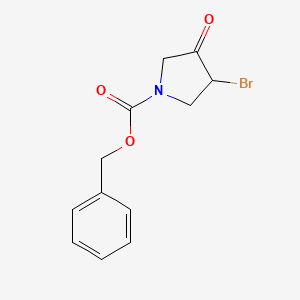
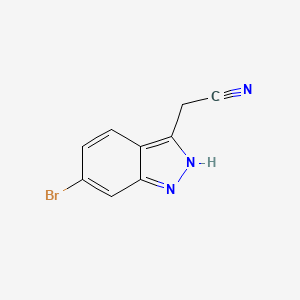

![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)
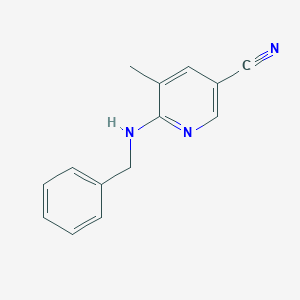


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)
